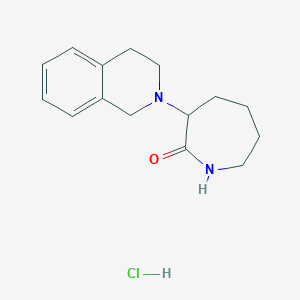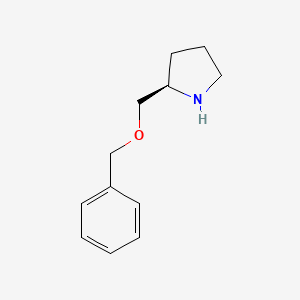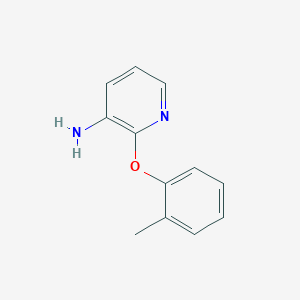
2-(2-Methylphenoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenoxy)pyridin-3-amine is a compound with the molecular weight of 200.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H12N2O/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonding and Tautomerism
Research on similar Schiff bases indicates the importance of intramolecular hydrogen bonding and tautomerism in determining the structural and chemical properties of compounds. For instance, studies on N-(2-pyridil)-salicylidene and related compounds reveal tautomeric equilibrium in different solvents, which is crucial for understanding their reactivity and interaction with other molecules. This knowledge could be applied to 2-(2-Methylphenoxy)pyridin-3-amine to predict its behavior in various chemical environments (Nazır et al., 2000).
Catalytic Activity and Functional Modeling
The compound's structural features, similar to those in studies of iron(III) complexes with tetradentate monophenolate ligands, suggest potential applications in catalysis and as models for enzymatic processes. Research demonstrates the role of ligand properties in influencing the activity of catechol 1,2-dioxygenases, enzymes critical in biological systems for the degradation of aromatic compounds. This insight could guide the development of catalysts for environmental or synthetic organic chemistry applications involving this compound (Velusamy et al., 2004).
Corrosion Inhibition
Studies on Schiff base compounds containing oxygen, nitrogen, and sulfur donors highlight their effectiveness as corrosion inhibitors for metals. Given the structural similarities, this compound could be investigated for its potential to act as a corrosion inhibitor, offering protection against corrosion in industrial applications (Leçe et al., 2008).
Polymerization Catalysis
The amine-functionalized phenolate ligands have been explored for their role in the copolymerization of cyclohexene oxide and carbon dioxide, leading to polycarbonates with low molecular weight and narrow dispersities. This suggests possible applications of this compound in polymer science, especially in the development of environmentally friendly polymers (Devaine-Pressing et al., 2015).
Coordination Chemistry and Magnetism
The synthesis and study of manganese(II) complexes with ligands derived from aminomethylpyridine indicate the potential for this compound to form metal complexes. These complexes have applications in magnetism and could be studied for their magnetic properties, offering insights into new materials for technology and research (Wu et al., 2004).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-(2-Methylphenoxy)pyridin-3-amine are not mentioned in the available resources, there is ongoing research in the field of pyridine-based compounds. For instance, a recent study focused on the design and properties of bridged energetic pyridines derivatives . Such research could potentially provide new insights into the applications and properties of this compound.
Mecanismo De Acción
Target of Action
This compound belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Mode of Action
Based on its structural similarity to other aminopyridines, it may interact with its targets through hydrogen bonding and pi-stacking interactions, which are common in aminopyridines .
Biochemical Pathways
Aminopyridines and their derivatives have been reported to be involved in various biological processes, including neurotransmission, cellular metabolism, and enzymatic reactions .
Análisis Bioquímico
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
The effects of 2-(2-Methylphenoxy)pyridin-3-amine vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that this compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
2-(2-methylphenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNPOCWTPDHSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954575-86-1 |
Source


|
| Record name | 2-(2-methylphenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2822645.png)


![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)

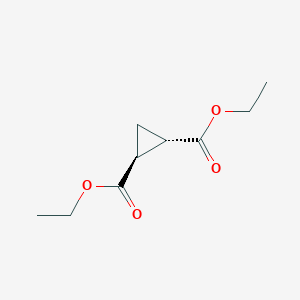
![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)
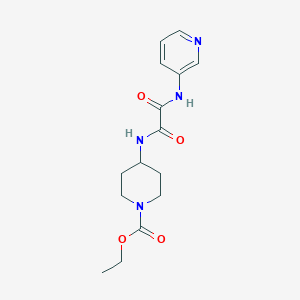
![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)
![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2822663.png)
